molecular formula C16H16F3N5S B10919735 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10919735
M. Wt: 367.4 g/mol
InChI Key: OKQZTDXQLJAVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(5-methyl-2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]amine is a complex organic compound that features a pyrazole ring, a thienyl group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(5-methyl-2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the thienyl and pyrimidinyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(5-methyl-2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(5-methyl-2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(5-methyl-2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(5-methyl-2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16F3N5S

Molecular Weight

367.4 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H16F3N5S/c1-9-4-5-13(25-9)12-6-14(16(17,18)19)23-15(22-12)20-7-11-8-21-24(3)10(11)2/h4-6,8H,7H2,1-3H3,(H,20,22,23)

InChI Key

OKQZTDXQLJAVFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NC(=N2)NCC3=C(N(N=C3)C)C)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.